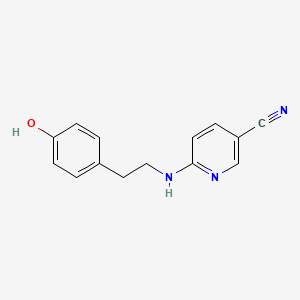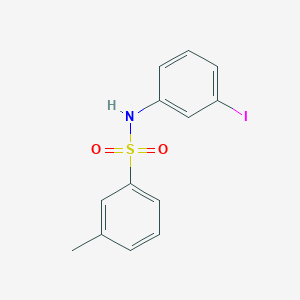
4,6-dichloro-1-methylpyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-1-methylpyrimidin-2(1H)-one is a heterocyclic organic compound with the molecular formula C5H4Cl2N2O It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-1-methylpyrimidin-2(1H)-one typically involves the chlorination of 1-methylpyrimidin-2(1H)-one. One common method is the reaction of 1-methylpyrimidin-2(1H)-one with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired dichlorinated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
4,6-Dichloro-1-methylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form 4,6-dichloro-1-methylpyrimidin-2(1H)-ol.
Oxidation: Oxidative reactions can lead to the formation of more complex derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in methanol can be used under reflux conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Nucleophilic Substitution: Products include 4,6-diamino-1-methylpyrimidin-2(1H)-one and 4,6-dimethoxy-1-methylpyrimidin-2(1H)-one.
Reduction: The major product is 4,6-dichloro-1-methylpyrimidin-2(1H)-ol.
Oxidation: Oxidative products may include various pyrimidine derivatives with additional functional groups.
科学的研究の応用
4,6-Dichloro-1-methylpyrimidin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with antiviral and anticancer properties.
Agrochemicals: The compound is used in the development of herbicides and pesticides.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.
Material Science: The compound is explored for its potential use in the synthesis of novel materials with specific electronic properties.
作用機序
The mechanism of action of 4,6-dichloro-1-methylpyrimidin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but they often include key enzymes or receptors involved in disease pathways.
類似化合物との比較
Similar Compounds
4,6-Dichloropyrimidine: Lacks the methyl group at position 1.
1-Methylpyrimidin-2(1H)-one: Lacks the chlorine atoms at positions 4 and 6.
4-Chloro-1-methylpyrimidin-2(1H)-one: Has only one chlorine atom at position 4.
Uniqueness
4,6-Dichloro-1-methylpyrimidin-2(1H)-one is unique due to the presence of both chlorine atoms and the methyl group, which confer specific chemical reactivity and biological activity. This combination of substituents allows for a diverse range of chemical modifications and applications, making it a valuable compound in various fields of research.
特性
分子式 |
C5H4Cl2N2O |
|---|---|
分子量 |
179.00 g/mol |
IUPAC名 |
4,6-dichloro-1-methylpyrimidin-2-one |
InChI |
InChI=1S/C5H4Cl2N2O/c1-9-4(7)2-3(6)8-5(9)10/h2H,1H3 |
InChIキー |
DESSMTVOYINXGM-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=NC1=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



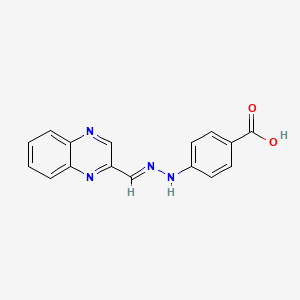
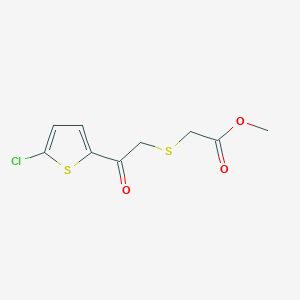
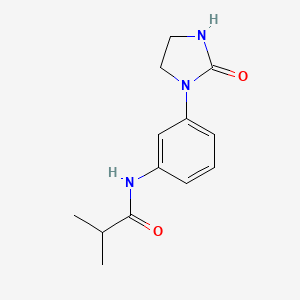
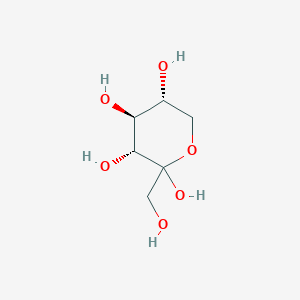
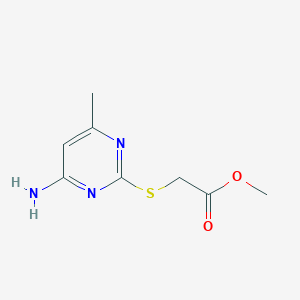
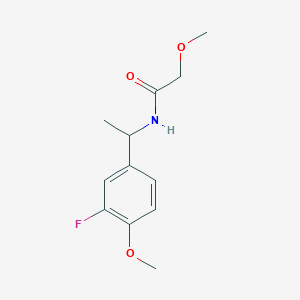

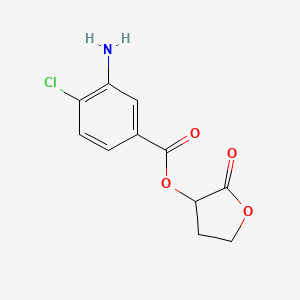
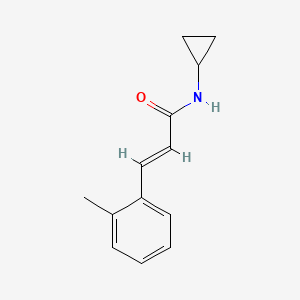
![3,3'-Diethoxy-[1,1'-biphenyl]-4,4'-dicarboxylicacid](/img/structure/B14901868.png)
